2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide
Overview
Description
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide is 381.14886967 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiac, Nephrotropic, and Neuroprotective Activities
One area of research has focused on the development and synthesis of pyridazinone derivatives, including compounds similar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide, for their potential cardiac, nephrotropic, and neuroprotective activities. These compounds have shown promise in preclinical models for various therapeutic applications, including cardiovascular and renal diseases, as well as in neuroprotection, indicating their potential utility in treating a range of conditions related to these systems (Habernickel, 2002).
Radiosynthesis and Imaging Applications
Another significant area of research involves the radiosynthesis of novel radioligands based on the pyridazinone scaffold for imaging applications using positron emission tomography (PET). These studies aim to develop selective radioligands for imaging specific proteins or receptors in the brain, contributing to the advancement of diagnostic tools for neurodegenerative diseases and other neurological conditions (Dollé et al., 2008).
Antinociceptive Activity
Research into pyridazinone derivatives has also explored their potential antinociceptive (pain-relieving) properties. Studies have synthesized and evaluated various derivatives for their antinociceptive activity in preclinical models, indicating the potential for these compounds to be developed into new pain management therapies. This research contributes to understanding the structure-activity relationships necessary for maximizing antinociceptive efficacy while minimizing side effects (Dogruer et al., 2000).
Anticonvulsant and Neurotoxicity Evaluation
Further studies have been conducted on the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives, including those structurally related to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide, for their anticonvulsant activities. These studies aim to identify compounds with potential applications in treating seizure disorders, contributing to the development of new therapeutic options for epilepsy and other seizure-related conditions (Shaquiquzzaman et al., 2012).
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-16-7-8-17(18(22)13-16)19-9-10-21(27)25(24-19)14-20(26)23-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQORGSYQYAYTAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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